molecular formula C16H20N2O2 B2912841 N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide CAS No. 1024287-62-4

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide

Cat. No. B2912841
CAS RN: 1024287-62-4
M. Wt: 272.348
InChI Key: XNOAUZODGKXASR-UHFFFAOYSA-N
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Description

“N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide” is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 .


Molecular Structure Analysis

The molecular structure of “N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide” can be analyzed based on its molecular formula C16H20N2O2 . For a more detailed analysis, crystallographic data and atomic coordinates would be needed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide” can be inferred from its molecular formula C16H20N2O2 . For more specific properties such as melting point, boiling point, and density, additional experimental data would be needed .

Scientific Research Applications

Privileged Scaffold in Medicinal Chemistry

The concept of “privileged scaffolds” refers to molecular frameworks that serve as ligands for multiple targets or occur frequently in biologically active molecules. The dimedone moiety, present in our compound, acts as a primary pharmacophore. Researchers have recognized it as a versatile scaffold with applications in treating various diseases, including tropical infectious diseases .

Ion Pairing for Enhanced Drug Permeation

Ion pairing is a strategy used to enhance the permeation of ionized topical drugs. Our compound can form an ammonium salt, making it suitable for ion pairing. This property is valuable for drug delivery systems, especially in topical formulations .

Antibacterial and Antifungal Properties

Derivatives of our compound, including triethylammonium 2-(3-hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate, have demonstrated antibacterial and antifungal activities. These properties make it relevant for developing novel antimicrobial agents .

Antioxidant Activity

The dimedone-based structure also exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Our compound’s antioxidant potential makes it an interesting candidate for further investigation .

Biological Evaluation and Drug Design

Researchers have explored the isatin fragment (present in our compound) as a “privileged scaffold” for creating new biologically active compounds. Sensible modifications to this structure could lead to the development of potent agonists or antagonists for specific receptors .

Structural Characterization

The synthesized title compound has been characterized using techniques such as 1H and 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis. These methods confirm its structure and provide valuable insights for further studies .

Mechanism of Action

Target of Action

The primary targets of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

As research progresses, more information about how this compound interacts with its targets will become available .

Biochemical Pathways

It has been suggested that this compound may be involved in reactions with nitrogen-containing binucleophiles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide are currently under investigation. These properties will determine the bioavailability of the compound and its distribution within the body .

Result of Action

As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Action Environment

The action of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. More research is needed to understand how these factors influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(19)17-14-6-4-5-7-15(14)18-12-8-13(20)10-16(2,3)9-12/h4-8,18H,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOAUZODGKXASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide

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